ethyl 2-[(2Z)-6-sulfamoyl-2-[(5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
The compound ethyl 2-[(2Z)-6-sulfamoyl-2-[(5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate features a benzothiazole core substituted with a sulfamoyl group (-SO$2$NH$2$) at position 6, a tetrahydronaphthalene carbonyl imino group at position 2, and an ethyl acetate ester at position 2. The tetrahydronaphthalene moiety introduces lipophilicity, which may enhance membrane permeability or receptor binding .
Properties
IUPAC Name |
ethyl 2-[6-sulfamoyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-2-30-20(26)13-25-18-10-9-17(32(23,28)29)12-19(18)31-22(25)24-21(27)16-8-7-14-5-3-4-6-15(14)11-16/h7-12H,2-6,13H2,1H3,(H2,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBDQXFNDXYMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-6-sulfamoyl-2-[(5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the sulfamoyl and tetrahydronaphthalene groups. The final step involves esterification to introduce the ethyl acetate group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(2Z)-6-sulfamoyl-2-[(5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfamoyl group or the benzothiazole ring.
Reduction: This reaction can target the carbonyl group in the tetrahydronaphthalene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
ethyl 2-[(2Z)-6-sulfamoyl-2-[(5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-6-sulfamoyl-2-[(5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in the Benzothiazole Class
Benzothiazole derivatives are widely studied for their biological activities. Key structural analogs include:
(a) Dithiocarbamate-Substituted 2-Aminobenzothiazoles ()
Compounds such as (benzo[d]thiazol-2-ylcarbamoyl)methyl ethyl carbamodithioate (4a) and morpholine-4-carbodithioate (4d) share the benzothiazole core but differ in substituents:
- 4a (C${12}$H${15}$N$3$S$3$O): Ethyl dithiocarbamate group at position 2.
- 4d (C${14}$H${17}$N$3$S$3$O$_2$): Morpholine-linked dithiocarbamate.
Key Differences :
- The tetrahydronaphthalene carbonyl imino group in the target compound introduces a bulky aromatic system absent in 4a–4d, which may influence steric interactions in biological targets .
(b) Indole-Benzothiazole Hybrids ()
Compounds like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate are synthesized via three-component reactions involving benzothiazoles, indoles, and ethyl bromocyanoacetate.
Key Differences :
- The target compound lacks the cyano group and indole substituent present in these hybrids, which are critical for π-π stacking or intercalation in DNA-binding applications .
- The sulfamoyl group in the target compound may confer sulfonamide-like bioactivity (e.g., carbonic anhydrase inhibition), unlike the cyanoacetate derivatives .
Physicochemical and Spectroscopic Comparisons
Notes:
- The target compound’s sulfamoyl group would exhibit strong IR absorption near 1350 cm$^{-1}$ (asymmetric SO$_2$ stretching) and 1150 cm$^{-1$ (symmetric stretching), distinct from the C=S (1226 cm$^{-1}$) in 4a .
- $^1$H NMR of the target compound would show signals for the ethyl acetate group (δ ~1.2–4.2 ppm) and tetrahydronaphthalene protons (δ ~6.5–7.5 ppm), contrasting with the aliphatic chains in 4a–4d .
Biological Activity
Ethyl 2-[(2Z)-6-sulfamoyl-2-[(5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfamoyl group , a benzothiazole moiety , and a tetrahydronaphthalene carbonyl which contribute to its biological profile. The presence of these functional groups suggests potential interactions with various biological targets.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of sulfonamides exhibit significant antimicrobial properties. The presence of the sulfamoyl group is often associated with antibacterial activity by mimicking para-aminobenzoic acid (PABA), thus inhibiting folate synthesis in bacteria.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases.
Efficacy in Biological Assays
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial effects of similar sulfonamide derivatives against various bacterial strains. The results indicated that compounds with structural similarities to ethyl 2-[(2Z)-6-sulfamoyl...] exhibited potent activity against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Proliferation : In vitro studies have shown that compounds containing the benzothiazole scaffold can inhibit the proliferation of cancer cell lines such as MCF-7 and HeLa. These findings suggest that ethyl 2-[(2Z)-6-sulfamoyl...] may also possess anticancer properties.
Research Findings
Recent research highlights the importance of structure-activity relationships (SAR) in understanding how modifications to the compound can enhance its biological activity. For example:
- Substituting different groups on the benzothiazole ring can lead to variations in enzyme inhibition potency.
- The introduction of additional hydrophobic groups may improve membrane permeability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
